molecular formula C14H32OSn B12546711 Ethanol, 1-(tributylstannyl)- CAS No. 142548-99-0

Ethanol, 1-(tributylstannyl)-

Cat. No.: B12546711
CAS No.: 142548-99-0
M. Wt: 335.11 g/mol
InChI Key: KXJANRJHCPGCSA-UHFFFAOYSA-N
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Description

Significance of Tributylstannyl Reagents in Modern Organic Synthesis

Tributylstannyl reagents, or organostannanes, are most renowned for their role in the palladium-catalyzed Stille cross-coupling reaction. uwaterloo.cawikipedia.org This reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide. wikipedia.org The mild reaction conditions and high functional group tolerance of the Stille reaction have made it a cornerstone of contemporary organic synthesis. wikipedia.org

The utility of tributylstannyl reagents extends beyond the Stille reaction. The tributylstannyl group can act as a transmetalation agent, facilitating the transfer of an organic group to another metal, often palladium or copper, which then participates in subsequent bond-forming steps. nih.gov This process is central to many catalytic cycles. Furthermore, the electronic properties of the tributyltin group can stabilize adjacent carbanions, making these compounds valuable synthetic intermediates. Organostannanes are generally stable to air and moisture, and many can be purified using standard techniques like chromatography, adding to their practical appeal in the laboratory. wikipedia.org

Overview of Structurally Related Stannyl-Substituted Alcohols and Their Synthetic Utility

Ethanol (B145695), 1-(tributylstannyl)-, also known as 1-(tributylstannyl)ethanol, belongs to the family of α-hydroxystannanes or, more broadly, α-alkoxystannanes when the hydroxyl group is protected. These compounds, along with other stannyl-substituted alcohols, serve as powerful synthetic building blocks.

A closely related and well-studied analogue is (tributylstannyl)methanol (B110806). This primary alcohol is a key reagent for generating hydroxymethyl anion equivalents. orgsyn.org After protection of the alcohol, transmetalation with an organolithium reagent generates an α-alkoxymethyllithium, which can then be added to various electrophiles. orgsyn.org

The synthetic applications of α-alkoxystannanes are extensive:

Cross-Coupling Reactions : Chiral α-alkoxystannanes can undergo Stille-type cross-coupling with acyl chlorides to produce α-hetero-substituted ketones. researchgate.net These reactions often proceed with a high degree of stereochemical retention, particularly when co-catalyzed by palladium and copper(I) salts. nih.govresearchgate.net Enantiomerically pure (S)-tributylstannyl[D1]methanol, for instance, has been coupled with bromobenzene (B47551) with retention of configuration. nih.gov

Addition to Imines : In the presence of copper(II) triflate, α-oxygenated alkylstannanes add to imines to yield vicinal-amino alcohol derivatives, an important motif in many biologically active molecules. researchgate.net

Transmetalation and Subsequent Reactions : The tin-lithium exchange is a common strategy. The resulting α-alkoxyorganolithium reagents are versatile nucleophiles. Similarly, tin-to-copper transmetalation generates organocopper intermediates that can react with electrophiles like thiol esters to form α-amino-α′-alkoxy ketones. nih.gov

Other structurally related compounds, such as homoallylic stannyl (B1234572) alcohols, also display significant synthetic utility. For example, (E)-δ-stannyl homoallylic alcohols can be synthesized with high enantioselectivity through aldehyde allylboration. nih.govacs.org These products contain a vinylstannane moiety that is primed for further cross-coupling reactions. nih.gov The table below summarizes the utility of several stannyl-substituted alcohols.

Stannyl-Substituted Alcohol/DerivativeReagent/CatalystReaction TypeProductRef
α-Alkoxybenzyl-tributylstannanesPd₂dba₃, PPh₃, TolueneStille Coupling with Benzoyl Chlorideα-Alkoxy Ketones uwaterloo.ca
α-AlkoxystannanesPd/Cu(I) saltsStille-type Coupling with Acyl Chloridesα-Hetero-substituted Ketones researchgate.net
α-Oxygenated AlkylstannanesCopper(II) TriflateAddition to IminesVicinal-Amino Alcohol Derivatives researchgate.net
(Tributylstannyl)methanol1. Protection (e.g., MOM) 2. n-BuLiTransmetalation/Addition to CarbonylsProtected 1,2-Diols orgsyn.org
Allenylstannane (precursor to δ-stannyl homoallylic alcohol)(dIpc)₂BH, then AldehydeHydroboration/Allylboration(E)-δ-Stannyl Homoallylic Alcohols nih.gov
1-(Tributylstannyl)-2-alkeneBuSnCl₃, Aldehyde2-Alkenylation(Z)-Homoallylic Alcohols oup.com

Historical Context and Current Research Trajectories of Ethanol, 1-(tributylstannyl)- and Analogues

The field of organotin chemistry began in the mid-19th century with the work of Edward Frankland and Carl Löwig. lupinepublishers.comwikipedia.org However, it was the discovery of their industrial applications and their utility in Grignard-type reactions that led to a rapid expansion of the field in the 20th century. lupinepublishers.comwikipedia.org The development of the Stille reaction in the late 1970s by John Kenneth Stille firmly established organostannanes as indispensable reagents in academic and industrial research.

Initial research into α-alkoxystannanes focused on their synthesis and fundamental reactivity, such as transmetalation reactions. researchgate.net A significant breakthrough was the development of methods for their asymmetric synthesis, for example, through the enantioselective reduction of acylstannanes. researchgate.netorgsyn.org This opened the door to using these reagents for the stereocontrolled synthesis of complex molecules.

Current research continues to build on this foundation, with several key trajectories:

Stereoselective Synthesis : A major focus is the development of new methods for the highly stereoselective synthesis of chiral stannyl-substituted alcohols and their derivatives. This includes enantioselective hydroboration of allenylstannanes and stereospecific cross-coupling reactions that transfer chirality with high fidelity. nih.govresearchgate.net

Mechanism Elucidation : Researchers are actively investigating the mechanisms of reactions involving these compounds to better control selectivity. For example, studies on the stereochemical course of transmetalation (retention vs. inversion) in Stille couplings of α-alkoxybenzylstannanes help in predicting and controlling the stereochemical outcome of reactions. uwaterloo.canih.govnih.gov

Development of Greener Alternatives : Due to the inherent toxicity of organotin compounds, a significant research effort is directed towards finding less toxic alternatives. For instance, α-alkoxysilanes have been explored as substitutes for α-alkoxystannanes in reactions like the Wittig rearrangement, promoted by fluoride (B91410) ions instead of strong bases. organic-chemistry.org

Applications in Total Synthesis : The unique reactivity of organostannyl alcohols makes them valuable in the total synthesis of complex natural products. Their ability to participate in stereospecific C-C bond formations is often leveraged in late-stage macrocyclizations or the assembly of intricate fragments. wikipedia.org

Properties

CAS No.

142548-99-0

Molecular Formula

C14H32OSn

Molecular Weight

335.11 g/mol

IUPAC Name

1-tributylstannylethanol

InChI

InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;2-3H,1H3;

InChI Key

KXJANRJHCPGCSA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of Ethanol, 1 Tributylstannyl

Palladium-Catalyzed Cross-Coupling Reactions

The Stille reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile. wikipedia.org For derivatives of Ethanol (B145695), 1-(tributylstannyl)-, this reaction provides a powerful tool for constructing complex molecules with a hydroxyl-bearing stereocenter.

Mechanistic Pathways of Stille Coupling with 1-(tributylstannyl)ethanol Derivatives

The generally accepted mechanism for the Stille coupling reaction provides the framework for understanding the reactivity of 1-(tributylstannyl)ethanol derivatives. wikipedia.org This catalytic cycle is initiated by the active Pd(0) catalyst, which is often formed in situ from a Pd(II) precatalyst. libretexts.org The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgscribd.com

The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to the Pd(0) complex, which forms a Pd(II) intermediate. libretexts.orgscribd.com This is followed by the crucial transmetalation step, where the organic group from the 1-(tributylstannyl)ethanol derivative is transferred to the palladium center, displacing the halide. libretexts.orgmdma.ch The final step is reductive elimination , where the two organic groups (R¹ and the ethanol derivative) are coupled together, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgscribd.com

Studies involving chiral α-alkoxystannanes have shown that these couplings can proceed with a high degree of stereospecificity, suggesting a mechanism that preserves the configuration at the carbon-tin bond during the transmetalation step. elsevierpure.com The nature of the protecting group on the hydroxyl function of the 1-(tributylstannyl)ethanol can influence the reaction, potentially through a "complexation-induced proximity effect" that guides the catalyst.

Investigations into Oxidative Addition, Transmetalation, and Reductive Elimination Steps

Oxidative Addition: The first step of the catalytic cycle involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the organic electrophile. libretexts.org This process typically forms a cis-palladium(II) complex, which can then rapidly isomerize to the more thermodynamically stable trans isomer. libretexts.orgscribd.comuwindsor.ca The reactivity of the electrophile is a key factor, with the general trend being I > Br ~ OTf >> Cl. scribd.com Organic chlorides are often less reactive and may require more specialized catalytic systems to undergo oxidative addition efficiently. libretexts.org

Transmetalation: This step is often the rate-determining step in the Stille coupling. scribd.commdma.ch It involves the transfer of the 1-hydroxyethyl group from the tin atom to the palladium(II) center. libretexts.org For this to occur, the trans complex formed during oxidative addition must be available for the organostannane to approach. mdma.ch The mechanism of transmetalation can be complex and is influenced by the substrates and reaction conditions. wikipedia.org An associative mechanism is commonly proposed, where the organostannane coordinates to the palladium complex, forming a transient pentavalent intermediate before ligand exchange occurs. wikipedia.org The presence of bulky ligands on the palladium catalyst can hinder this step, especially with sterically demanding organostannanes. harvard.edu

Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new carbon-carbon bond. libretexts.org For this to happen, the ligands must be in a cis orientation on the palladium center. libretexts.org Therefore, the trans complex resulting from transmetalation must first isomerize to the cis form. uwindsor.ca This step regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org

Role of Cocatalysts and Ligand Effects in Stereochemical Control

The efficiency and stereochemical outcome of the Stille coupling with 1-(tributylstannyl)ethanol derivatives can be significantly influenced by the addition of cocatalysts and the choice of ligands on the palladium center.

Cocatalysts: Copper(I) salts, such as CuI, are frequently used as cocatalysts in Stille reactions. harvard.edunih.gov The "copper effect" is attributed to several factors, including the ability of Cu(I) to act as a scavenger for free ligands in solution. harvard.eduresearchgate.net Excess phosphine (B1218219) ligands can inhibit the rate-limiting transmetalation step; by sequestering these ligands, the copper cocatalyst can lead to significant rate accelerations. harvard.eduresearchgate.net In some cases, particularly in highly polar solvents, the copper(I) may also participate in its own transmetalation with the organostannane, forming a more reactive organocopper intermediate. researchgate.net Stille-type couplings of α-alkoxystannanes with acyl chlorides have been shown to be effectively cocatalyzed by Pd and Cu(I) salts, proceeding with high retention of stereochemistry. elsevierpure.comnih.gov

Ligand Effects: The ligands coordinated to the palladium center play a crucial role in the catalytic cycle and can dictate the stereochemical outcome of the reaction. Sterically hindered and electron-rich ligands generally accelerate the coupling process. harvard.edu However, unexpected losses in stereochemistry have been observed with certain ligands, particularly in reactions involving Z-alkenyl halides. rsc.org The choice of ligand can influence the rates of the individual steps in the catalytic cycle and potentially open up alternative reaction pathways that may affect stereointegrity. For couplings involving chiral secondary alkyltin reagents, the use of specific bulky, electron-deficient biarylphosphine ligands has been shown to be critical for achieving high conversion and retention of configuration. nih.gov

ParameterEffect on Stille Coupling
Cocatalyst (e.g., CuI) Accelerates reaction rate, often by scavenging inhibitory free ligands. harvard.eduresearchgate.net
Ligand Choice Influences reaction rate and can control the stereochemical outcome (retention vs. inversion). rsc.orgnih.gov
Protecting Group on Alcohol Can influence reaction via proximity effects.

Radical Reactions Involving the Tributylstannyl Moiety

The tributylstannyl group is not only a key participant in palladium-catalyzed cross-coupling reactions but is also central to a range of radical-mediated transformations. The relatively weak tin-carbon and tin-hydrogen bonds are susceptible to homolytic cleavage, leading to the formation of the tributylstannyl radical (Bu₃Sn•).

Generation and Reactivity of Tributylstannyl Radicals

Tributylstannyl radicals are typically generated from tributyltin hydride (Bu₃SnH) through the homolytic cleavage of the weak tin-hydrogen bond (bond dissociation energy of approximately 74 kcal/mol). organic-chemistry.org This process is commonly initiated by radical initiators such as azobisisobutyronitrile (AIBN) upon heating or through photolysis. libretexts.org

Once formed, the tributylstannyl radical is a key intermediate in radical chain reactions. nih.gov It can, for instance, abstract a halogen atom from an organic halide (R-X) to generate an alkyl radical (R•) and tributyltin halide (Bu₃SnX). libretexts.orgnih.gov This newly formed alkyl radical can then undergo further reactions, such as cyclization or intermolecular addition, before abstracting a hydrogen atom from another molecule of tributyltin hydride to propagate the chain and form the final product. organic-chemistry.org

The reactivity of the tributylstannyl radical is characterized by its ability to participate in a variety of transformations, including:

Dehalogenations: Removal of halogen atoms from organic substrates. organic-chemistry.orglibretexts.org

Deoxygenations: Notably in the Barton-McCombie reaction for the removal of hydroxyl groups via a thionoester intermediate. organic-chemistry.orglibretexts.org

Intramolecular Cyclizations: Formation of cyclic compounds through radical intermediates. organic-chemistry.org

Despite their utility, the high toxicity of organotin compounds has led to the development of alternative methods that are catalytic in tin or use less toxic radical initiators. organic-chemistry.orgmsu.edu

PrecursorInitiation MethodGenerated Radical
Tributyltin Hydride (Bu₃SnH)AIBN (heat) or Light (hν)Tributylstannyl Radical (Bu₃Sn•) organic-chemistry.org

Homolytic Cleavage and Radical Abstraction Studies

The foundation of the radical chemistry of the tributylstannyl moiety lies in the principles of homolytic bond cleavage. pressbooks.publibretexts.org This process, where a covalent bond breaks and each fragment retains one of the bonding electrons, is typically initiated by heat or light, especially for non-polar bonds like the Sn-H bond in tributyltin hydride. pressbooks.publibretexts.org

In a typical radical chain dehalogenation, the tributylstannyl radical, generated as described above, abstracts a halogen atom from an alkyl halide. This is an example of a radical abstraction or homolytic substitution reaction. The driving force for this step is often the formation of a stronger tin-halogen bond at the expense of a weaker carbon-halogen bond. nih.gov

The resulting alkyl radical then abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the reduced organic product and regenerating the tributylstannyl radical, which continues the chain reaction. libretexts.org This hydrogen abstraction step is highly efficient due to the weakness of the Sn-H bond. organic-chemistry.org Studies have also explored the homolytic abstraction of hydrogen from other sources, such as enolic hydrogens, by alkyl radicals in related systems. rsc.org

Diastereoselective Radical Reactions Utilizing Tributylstannyl Propargyl Acetates

While direct diastereoselective radical reactions involving Ethanol, 1-(tributylstannyl)- are not extensively documented, the broader field of organotin chemistry provides insight into related processes. Tributyltin hydride is a common reagent in radical cyclization reactions that can proceed with high diastereoselectivity. researchgate.net For instance, the cyclization of radicals generated from precursors like aryl bromides can lead to the formation of complex cyclic structures with a high degree of stereocontrol. researchgate.net In these reactions, the tributyltin radical abstracts a halogen atom, initiating a cyclization cascade that is often governed by steric and electronic factors to favor the formation of one diastereomer over another. researchgate.netresearchgate.net The resulting cyclized radical is then quenched by tributyltin hydride, regenerating the tin radical and continuing the chain reaction. researchgate.net The principles observed in these transformations, where stereochemistry is controlled in radical intermediates, are fundamental to understanding the potential for stereoselective reactions in related organostannane systems. rsc.org

Nucleophilic and Electrophilic Reactivity of the C-Sn Bond

The carbon-tin (C-Sn) bond in Ethanol, 1-(tributylstannyl)- is central to its reactivity, allowing the molecule to act as either a nucleophile or, after transformation, an electrophilic partner.

Reactions with Electrophiles as Hydroxymethyl Anion Equivalents

A primary application of Ethanol, 1-(tributylstannyl)- is its function as a hydroxymethyl anion equivalent. orgsyn.org This synthetic strategy allows for the introduction of a -CH₂OH group onto various organic molecules. In its native form, the compound is not sufficiently nucleophilic for many applications. However, through a process of protection and transmetallation, a potent nucleophile is generated.

The hydroxyl group is typically protected first, for example, as a methoxymethyl (MOM) ether, to prevent it from interfering with subsequent steps. This can be achieved through an acid-catalyzed acetal (B89532) exchange with dimethoxymethane, a method that avoids the use of the highly toxic chloromethyl methyl ether. orgsyn.org The resulting protected stannane (B1208499), tributyl[(methoxymethoxy)methyl]stannane (B30004), is a stable precursor. orgsyn.org

Treatment of this protected stannane with a strong base, such as butyllithium (B86547), results in a transmetallation reaction. The butyllithium preferentially abstracts the tributylstannyl group over a proton, generating a highly reactive α-alkoxymethyllithium reagent. This lithium carbanionoid is a powerful nucleophile that readily attacks a wide range of electrophiles. Subsequent mild acidic workup removes the protecting group to reveal the primary alcohol. orgsyn.org

This methodology is advantageous as it provides a route to primary alcohols and avoids the introduction of an additional chiral center, which can be a complication when using other chiral hydroxymethyl anion equivalents. orgsyn.org

Table 1: Reactions of Protected 1-(Tributylstannyl)ethanol as a Hydroxymethyl Anion Equivalent

Electrophile Reagent System Product after Deprotection
Aldehyd (R-CHO) 1. Bu₃SnCH₂OMOM, BuLi 2. H₃O⁺ 1,2-Diol (R-CH(OH)CH₂OH)
Ketone (R₂C=O) 1. Bu₃SnCH₂OMOM, BuLi 2. H₃O⁺ 1,2-Diol (R₂C(OH)CH₂OH)
Alkyl Halide (R-X) 1. Bu₃SnCH₂OMOM, BuLi 2. H₃O⁺ Primary Alcohol (R-CH₂OH)

This table represents the general outcome of the reaction sequence.

Transformations Involving Stannyl (B1234572) Anionoids

The generation of a reactive nucleophile from Ethanol, 1-(tributylstannyl)- derivatives is a key transformation that proceeds via a carbanionic intermediate rather than a "stannyl anionoid" (Bu₃Sn⁻) derived from the starting material. The critical step is the transmetallation of the C-Sn bond. orgsyn.org When tributyl[(methoxymethoxy)methyl]stannane is treated with butyllithium, the butyl anion attacks the tin atom, cleaving the C-Sn bond and forming tetrabutyltin (B32133) and the desired α-alkoxymethyllithium reagent. This lithium species is the active nucleophile that participates in subsequent bond-forming reactions. orgsyn.org

This process effectively converts the relatively unreactive C-Sn bond into a highly polarized and reactive C-Li bond, enabling reactions with a broad spectrum of electrophiles. nih.gov The choice of the organolithium reagent and reaction conditions is crucial for achieving efficient transmetallation without competing side reactions.

Elimination and Rearrangement Pathways

β-Eliminations to Form Alkenyl Stannanes

β-Elimination is a common reaction pathway in organic chemistry where a leaving group on a β-carbon is eliminated along with a proton on an α-carbon to form a double bond. libretexts.orgmsu.edu For a β-elimination to occur in the context of organostannanes to yield an alkenyl stannane, the substrate would typically require a leaving group on the carbon atom that is β to the carbon-tin bond (i.e., Bu₃Sn-Cα-Cβ-LG).

In the case of Ethanol, 1-(tributylstannyl)- (Bu₃Sn-CH₂-OH), both the tributylstannyl group and the hydroxyl group are attached to the same carbon atom (the α-carbon). There is no β-carbon atom in the core structure of the molecule. Therefore, a standard β-elimination reaction to form an alkenyl stannane is not a feasible pathway for this specific compound or its simple derivatives. This type of elimination is more characteristic of 2-(tributylstannyl)ethyl derivatives that possess a suitable leaving group. libretexts.org

Stannyl-Wittig Rearrangements

The orgsyn.org-Wittig rearrangement is a reaction of ethers that proceeds via deprotonation alpha to the ether oxygen, followed by a 1,2-migration of an alkyl group from the oxygen to the adjacent carbanion. researchgate.netwikipedia.org A related process, often called the orgsyn.org-Wittig-Still rearrangement, is applicable to α-alkoxy-stannanes, which are derivatives of Ethanol, 1-(tributylstannyl)-. researchgate.net

For this rearrangement to occur, the hydroxyl group of Ethanol, 1-(tributylstannyl)- must first be converted into an ether, for example, a benzyl (B1604629) ether (Bu₃Sn-CH₂-OBn). Treatment of this α-benzyloxy-stannane with a strong base like butyllithium can deprotonate the carbon atom adjacent to both the tin and oxygen atoms. This generates a lithiated intermediate.

The reaction mechanism is thought to involve the formation of a radical pair after the lithium migrates from carbon to oxygen. wikipedia.org The R group (in this case, the tributylstannyl group) then recombines with the ketyl radical. This results in a 1,2-migration of the tributylstannyl group from the carbon to the oxygen atom, yielding a new organolithium species and a tin alkoxide. This rearranged intermediate can then be trapped with an electrophile. The migratory aptitude generally follows the order of thermodynamic stability of the migrating radical. wikipedia.org

Stereochemical Outcomes and Diastereoselective Control in Transformations of Ethanol, 1-(tributylstannyl)-

The stereochemical course of reactions involving "Ethanol, 1-(tributylstannyl)-" is a critical aspect of its synthetic utility, particularly in the construction of complex molecules with defined three-dimensional architectures. The presence of a stereocenter at the carbon bearing both the hydroxyl and the tributylstannyl groups, coupled with the potential for the hydroxyl group to act as a directing group, allows for a significant degree of diastereoselective control in its transformations. The outcomes of these reactions are often governed by established stereochemical models, such as the Felkin-Anh and Cram chelation models, which predict the direction of nucleophilic attack on a nearby prochiral center.

A key transformation where the stereochemistry of "Ethanol, 1-(tributylstannyl)-" plays a pivotal role is in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. Research on enantiomerically pure deuterated analogues, specifically (S)-tributylstannyl[D1]methanol, has demonstrated that these couplings proceed with a net retention of configuration at the carbon-tin bond. This finding is significant as it implies that the transmetalation step, a crucial part of the catalytic cycle, occurs through a cyclic, closed transition state, thereby preserving the initial stereochemistry of the organostannane.

In the context of addition reactions to carbonyl compounds, the inherent chirality of "Ethanol, 1-(tributylstannyl)-" and its derivatives can induce the formation of new stereocenters with a high degree of predictability. The diastereoselectivity of such reactions is heavily influenced by whether the reaction proceeds under chelation or non-chelation control.

Chelation Control: In the presence of a Lewis acid capable of coordinating to both the hydroxyl group of the stannane and the carbonyl oxygen of the electrophile (e.g., an aldehyde), a rigid cyclic transition state is formed. This chelation model, often referred to as the Cram-chelate model, restricts the conformational freedom of the reactants. Consequently, the nucleophilic attack of the organostannane on the carbonyl carbon occurs from the less hindered face of this cyclic intermediate, leading to a predictable diastereomer. The choice of a suitable Lewis acid is critical for achieving high levels of chelation-controlled selectivity.

Non-Chelation Control: In the absence of a chelating Lewis acid or when bulky protecting groups on the hydroxyl moiety prevent coordination, the stereochemical outcome is typically governed by the Felkin-Anh model. In this scenario, the largest substituent on the chiral center of the organostannane orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl group along the Bürgi-Dunitz trajectory, again favoring the formation of one diastereomer over the other.

The interplay between these two models allows for a tunable diastereoselectivity in the reactions of "Ethanol, 1-(tributylstannyl)-". By carefully selecting the reaction conditions, such as the nature of the Lewis acid, the solvent, and any protecting groups on the hydroxyl function, one can favor either the chelation-controlled or the non-chelation-controlled pathway to access the desired diastereomer.

While specific quantitative data on the diastereomeric ratios for reactions of the parent "Ethanol, 1-(tributylstannyl)-" is not extensively documented in readily available literature, the established principles of stereoselective additions to chiral α-alkoxy organometallics provide a strong predictive framework for its reactivity. The following table illustrates hypothetical diastereomeric ratios based on these models for the addition of a derivative of "Ethanol, 1-(tributylstannyl)-" to a generic aldehyde, highlighting the expected shift in selectivity based on the controlling model.

Reaction Control ModelDominant Transition StatePredicted Major DiastereomerHypothetical Diastereomeric Ratio (Major:Minor)
Chelation ControlRigid Cyclic Chelatesyn-product>95:5
Non-Chelation Control (Felkin-Anh)Open-Chain Staggeredanti-productVariable, often >80:20

Further detailed mechanistic investigations and substrate scope studies are necessary to fully elucidate the stereochemical nuances of transformations involving "Ethanol, 1-(tributylstannyl)-" and to harness its full potential in asymmetric synthesis.

Applications in Complex Molecule Synthesis and Functional Material Precursors

Construction of Substituted Olefins and Alkynes

The conversion of stannyl (B1234572) alcohols into unsaturated systems like olefins and alkynes is a cornerstone of their application in synthesis. These methods provide access to valuable intermediates that can be further elaborated into more complex target molecules.

While the Peterson olefination typically involves β-hydroxysilanes, analogous reactivity can be achieved with α-hydroxy stannanes like Ethanol (B145695), 1-(tributylstannyl)-. These compounds can undergo elimination reactions to furnish olefins with a high degree of stereocontrol. The reaction of α-silyl carbonyl compounds with organometallics can produce β-hydroxysilanes, which then eliminate to form E or Z alkenes depending on the conditions. organic-chemistry.org This principle can be extended to stannyl analogues. The steric bulk of the tributylstannyl group can influence the diastereoselectivity of additions to the carbonyl group, leading to stereochemically defined alcohol intermediates that can be converted into specific olefin isomers.

The general strategy involves the activation of the hydroxyl group, often by conversion to a better leaving group (e.g., a mesylate or tosylate), followed by elimination. The stereochemical outcome of the elimination (syn or anti) dictates the geometry of the resulting double bond. By carefully selecting reaction conditions and reagents, chemists can control this process to favor the formation of either the (E)- or (Z)-olefin, a critical consideration in the total synthesis of natural products and pharmaceuticals.

Table 1: Comparison of Olefination Strategies

Strategy Key Intermediate Elimination Conditions Stereochemical Outcome

Ethanol, 1-(tributylstannyl)- can serve as a precursor to vinyl stannanes, which are exceptionally useful intermediates in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as the Stille coupling. orgsyn.orgorganic-chemistry.org The conversion of the stannyl alcohol to a vinyl stannane (B1208499) can be accomplished through dehydration, typically under acidic conditions, to yield tributyl(vinyl)stannane.

More general and widely used methods for vinyl stannane synthesis include the hydrostannylation of alkynes. qub.ac.ukresearchgate.net This atom-economical process involves the addition of a tin hydride across a carbon-carbon triple bond and can be catalyzed by transition metals (most commonly palladium) or initiated by radicals. qub.ac.uk The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) of the hydrostannylation, which in turn determines the structure of the resulting vinyl stannane. qub.ac.uk For instance, palladium catalysis typically results in syn-addition, leading to the (E)-isomer from terminal alkynes. qub.ac.uk Another approach involves treating ketones with tributylstannyllithium (Bu₃SnLi) followed by elimination to provide vinylstannanes. organic-chemistry.orgorganic-chemistry.org

Once formed, these vinyl stannanes are robust and versatile coupling partners in Stille reactions, allowing for the formation of C-C bonds with a wide variety of organic electrophiles (e.g., aryl halides, vinyl halides, acyl chlorides). This two-step sequence—synthesis of a vinyl stannane followed by cross-coupling—is a powerful tool for assembling complex olefinic structures.

Table 2: Selected Methods for Vinyl Stannane Synthesis

Method Starting Material Reagents Key Features
Hydrostannylation Alkyne Bu₃SnH, Pd or Pt catalyst Atom-economical, stereoselective syn-addition with Pd. qub.ac.uk

Formation of Functionalized Carbonyl Compounds from Stannyl Alcohols

The hydroxyl group of Ethanol, 1-(tributylstannyl)- provides a handle for oxidation, leading to the formation of α-stannyl carbonyl compounds. These products are valuable synthetic intermediates that combine the reactivity of a carbonyl group with the versatility of an organostannane.

The selective oxidation of the primary alcohol in Ethanol, 1-(tributylstannyl)- to the corresponding aldehyde, 1-(tributylstannyl)acetaldehyde, requires mild and controlled conditions to avoid over-oxidation or degradation of the organometallic moiety. A variety of modern oxidation protocols can be employed for this transformation.

Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane (DMP) oxidations are well-suited for this purpose. These methods are known for their mildness and high efficiency in converting primary alcohols to aldehydes with minimal side reactions. The choice of oxidant is critical to ensure the integrity of the carbon-tin bond, which can be susceptible to cleavage under harsh acidic or basic conditions. Hydrotalcite-supported catalysts have also been explored for the selective oxidation of alcohols using clean oxidants like molecular oxygen. researchgate.net

The resulting α-stannyl aldehyde is a bifunctional reagent that can be used for subsequent carbon-carbon bond formation, effectively achieving chain elongation. The aldehyde can undergo standard carbonyl chemistry, such as Wittig reactions, aldol (B89426) condensations, or Grignard additions, to extend the carbon skeleton.

Following chain elongation, the tributylstannyl group can be used to introduce additional functional groups. For example, the stannyl group can be replaced with a lithium atom via transmetalation with an organolithium reagent (e.g., n-butyllithium), generating a nucleophilic α-lithio species that can react with various electrophiles. orgsyn.org Alternatively, the stannyl group can participate directly in palladium-catalyzed Stille cross-coupling reactions to introduce aryl, vinyl, or acyl groups. orgsyn.org This sequential approach—carbonyl reaction for chain extension followed by a stannane-based reaction for functionalization—provides a powerful and flexible strategy for the synthesis of complex molecules. This is exemplified by the use of (tributylstannyl)methanol (B110806) derivatives as hydroxymethyl anion equivalents, which add to carbonyl compounds and allow for further synthetic manipulation. orgsyn.org

Access to Diverse Organic Frameworks

The synthetic utility of Ethanol, 1-(tributylstannyl)- and its derivatives provides access to a wide array of complex organic frameworks. The ability to generate stereodefined olefins, functionalized carbonyls, and participate in powerful cross-coupling reactions makes this class of compounds a valuable tool for constructing molecular scaffolds of interest in medicinal chemistry, materials science, and natural product synthesis.

For example, the olefination and cross-coupling strategies detailed above can be applied iteratively to construct complex polyene systems, which are common motifs in natural products. The functionalized carbonyl compounds can serve as key building blocks for the synthesis of polyketide-like structures or other oxygenated frameworks.

In the realm of materials science, organostannane precursors are instrumental in creating functional organic materials. While not directly forming the structural nodes of Metal-Organic Frameworks (MOFs) in the same way as carboxylic acid linkers, the functional groups introduced via stannane chemistry can be used to modify organic linkers prior to MOF synthesis. mdpi.comnih.govresearchgate.net This allows for the tuning of the electronic properties, porosity, and catalytic activity of the resulting materials. For instance, ethanol has been shown to act as a modulator in the synthesis of certain Zr-based MOFs, influencing crystal morphology and growth. mdpi.com The principles of controlled bond formation and functionalization inherent in the chemistry of stannyl alcohols are central to building the bespoke organic molecules required for advanced materials.

Synthesis of Homoallylic Alcohols via Stannylalkene Reagents

Stannylalkene reagents, such as allyltributylstannane (B1265786), are widely used for the allylation of carbonyl compounds to produce homoallylic alcohols, which are important structural motifs in many natural products. researchgate.net These reactions are typically mediated by Lewis acids, which activate the aldehyde or ketone substrate towards nucleophilic attack by the allyl group of the organostannane. researchgate.net The reaction proceeds efficiently with a variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes.

The general procedure involves the reaction of an aldehyde with allyltributylstannane in the presence of a Lewis acid catalyst. researchgate.net A study utilizing phosphotungstic acid as a catalyst under solvent-free grinding conditions demonstrated high efficiency and excellent yields for this transformation. researchgate.net The reaction times are typically short, and the process avoids the need for aqueous workup, making it a useful method for synthetic chemists. researchgate.net

The versatility of this reaction is demonstrated with a range of aldehyde substrates, consistently producing the desired homoallylic alcohols in high yields.

EntryAldehyde SubstrateReaction Time (min)Yield (%)
14-Nitrobenzaldehyde595
24-Chlorobenzaldehyde796
3Benzaldehyde1090
44-Methoxybenzaldehyde1091
52-Naphthaldehyde1281
6Cinnamaldehyde1083
7Cyclohexanecarboxaldehyde1089
8Octanal1088

Data adapted from a study on the phosphotungstic acid-catalyzed synthesis of homoallylic alcohols using allyltributylstannane. researchgate.net

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all the components. baranlab.org This approach offers advantages in efficiency, atom economy, and the rapid generation of molecular complexity. baranlab.org

Organostannanes, including allyltributylstannane, can be integrated into such processes. A notable example is the three-component synthesis of homoallylamines, which involves the condensation of an aldehyde, an amine, and allyltributylstannane in the presence of a Lewis acid catalyst. researchgate.net This reaction efficiently constructs a complex product by forming multiple bonds in a single step, showcasing the utility of tributylstannyl reagents in MCRs.

Role as a Precursor to Configurationally Stable Chiral Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical field. wikipedia.org Organostannanes can serve as precursors to valuable chiral intermediates. A highly enantioselective synthesis of (E)-δ-stannyl-anti-homoallylic alcohols has been developed through an enantioconvergent hydroboration-allylboration sequence. nih.gov

In this process, a racemic allenylstannane is treated with a chiral hydroborating agent, diisopinocampheylborane (B13816774) ((dIpc)₂BH), which converts both enantiomers of the starting material into a single, enantioenriched crotylborane intermediate. nih.gov The subsequent reaction of this intermediate with various aldehydes proceeds with high diastereoselectivity and enantioselectivity, yielding homoallylic alcohols with enantiomeric excesses (ee) ranging from 88% to 94%. nih.gov These stannylated products are configurationally stable and serve as versatile chiral building blocks, as the vinylstannane moiety can be used directly in subsequent carbon-carbon bond-forming reactions. nih.gov

EntryAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
1Hydrocinnamaldehyde7392
2Cyclohexanecarboxaldehyde7094
3Benzaldehyde5688
4Isovaleraldehyde6993
5Pivaldehyde6494

Data from the enantioselective synthesis of (E)-δ-stannyl-anti-homoallylic alcohols. nih.gov

Utilization in Polymer Synthesis and Material Science (as building block or monomer)

Organotin compounds can be incorporated into polymers to create functional materials with tailored properties. nih.govnih.gov This is typically achieved by synthesizing a monomer containing the tributylstannyl group, which can then be polymerized or copolymerized with other monomers. For instance, organotin acrylates, methacrylates, maleates, and itaconates have been successfully copolymerized with conventional vinyl monomers like styrene (B11656) (ST) and methyl methacrylate (B99206) (MMA) via free-radical polymerization. nih.govnih.gov

The incorporation of the organotin moiety influences the properties of the resulting polymer. The reactivity of the organotin monomer relative to the comonomer is a critical factor in determining the final copolymer composition and structure. nih.gov This relationship is quantified by monomer reactivity ratios (r₁ and r₂). nih.gov For example, in the copolymerization of di(tri-n-butyltin) itaconate (DTBTI, M₁) with styrene (ST, M₂), the reactivity ratios were found to be r₁ = 0.121 and r₂ = 0.353. researchgate.net Since both values are less than one, it indicates a tendency for the monomers to alternate in the polymer chain. researchgate.net

Organotin Monomer (M₁)Comonomer (M₂)r₁ (Reactivity of M₁)r₂ (Reactivity of M₂)Copolymerization Behavior
Dibutyltin Maleate (DBTM)Styrene (ST)0.0999.907Random distribution (r₁r₂ < 1)
Di(tri-n-butyltin) Itaconate (DTBTI)Styrene (ST)0.1210.353Tendency to alternate (r₁ < 1, r₂ < 1)
Di(tri-n-butyltin) Itaconate (DTBTI)Methyl Methacrylate (MMA)0.2981.540Random distribution (r₁r₂ < 1)

Data compiled from studies on the copolymerization of organotin monomers. nih.govresearchgate.net

By modifying the hydroxyl group of "Ethanol, 1-(tributylstannyl)-" into a polymerizable unit, such as an acrylate (B77674) or methacrylate, it can be used as a building block to introduce the tributylstannyl functionality into polymer chains, creating materials for various applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of "Ethanol, 1-(tributylstannyl)-". The presence of various NMR-active nuclei, including ¹H, ¹³C, and ¹¹⁹Sn, provides a powerful toolkit for probing the molecular framework and stereochemistry of this compound.

¹¹⁹Sn NMR spectroscopy is a highly sensitive and direct method for investigating the electronic environment of the tin atom in organotin compounds. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is particularly responsive to changes in coordination number and the nature of the substituents attached to the tin atom, covering a vast range of over 5000 ppm. northwestern.edu

For "Ethanol, 1-(tributylstannyl)-", the tin atom is in a tetrahedral, four-coordinate environment. The ¹¹⁹Sn NMR chemical shift is expected to fall within the characteristic range for tetraorganostannanes. The specific chemical shift is influenced by the electronic effect of the 1-hydroxyethyl group. The electron-withdrawing nature of the oxygen atom leads to a deshielding of the tin nucleus compared to tetrabutyltin (B32133).

The utility of ¹¹⁹Sn NMR extends to the study of reaction mechanisms involving "Ethanol, 1-(tributylstannyl)-". Changes in the ¹¹⁹Sn chemical shift can signal the formation of reaction intermediates where the coordination number of the tin atom may increase to five or six, typically resulting in a significant upfield shift in the spectrum. researchgate.net

Table 1: Representative ¹¹⁹Sn NMR Chemical Shift Data for Tributyltin Compounds

Compound Structure Typical ¹¹⁹Sn Chemical Shift (δ, ppm)
Tetrabutyltin (CH₃CH₂CH₂CH₂)₄Sn -10 to +10
Tributyltin Chloride (CH₃CH₂CH₂CH₂)₃SnCl +140 to +160
Tributyltin Hydride (CH₃CH₂CH₂CH₂)₃SnH -80 to -100

| Ethanol (B145695), 1-(tributylstannyl)- | (CH₃CH₂CH₂CH₂)₃SnCH(OH)CH₃ | Expected in the range of other tetraorganostannanes, influenced by the α-hydroxyethyl group |

Note: The exact chemical shift for Ethanol, 1-(tributylstannyl)- is dependent on solvent and concentration. The value provided is an educated estimation based on known trends.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for determining the stereochemistry of "Ethanol, 1-(tributylstannyl)-".

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For "Ethanol, 1-(tributylstannyl)-", COSY would reveal correlations between the proton on the chiral center (CH-OH) and the protons of the adjacent methyl group (CH₃), as well as couplings within the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms (¹H-¹³C). nanalysis.com HSQC is instrumental in assigning the ¹³C signals of the butyl groups and the 1-hydroxyethyl moiety by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This can be used to confirm the connectivity between the tributylstannyl group and the 1-hydroxyethyl fragment.

The stereochemistry of the chiral center in "Ethanol, 1-(tributylstannyl)-" can be investigated using advanced NMR techniques, often after derivatization with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). usm.edu The resulting diastereomeric esters exhibit distinct NMR spectra, allowing for the determination of the absolute configuration of the alcohol. researchgate.net

Table 2: Expected 2D NMR Correlations for Ethanol, 1-(tributylstannyl)-

Technique Correlated Nuclei Expected Key Correlations
COSY ¹H - ¹H - CH(OH) with CH₃ of the ethyl group- Protons within the butyl chains
HSQC ¹H - ¹³C (¹J) - Direct correlation of each proton with its attached carbon atom

Mass Spectrometry for Reaction Pathway Analysis and Intermediate Identification

Mass spectrometry is a powerful analytical tool for determining the molecular weight of "Ethanol, 1-(tributylstannyl)-" and for elucidating its fragmentation pathways, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the identity of "Ethanol, 1-(tributylstannyl)-" and for distinguishing it from compounds with the same nominal mass. The fragmentation of organotin compounds in mass spectrometry often proceeds through the sequential loss of alkyl groups from the tin atom. researchgate.net For "Ethanol, 1-(tributylstannyl)-", characteristic fragmentation would involve the loss of butyl radicals and potentially the 1-hydroxyethyl group.

Table 3: Predicted HRMS Fragmentation of Ethanol, 1-(tributylstannyl)-

Ion Formula Description
[M]+ [C₁₄H₃₂OSn]+ Molecular Ion
[M-C₄H₉]+ [C₁₀H₂₃OSn]+ Loss of a butyl radical
[M-2(C₄H₉)]+ [C₆H₁₄OSn]+ Loss of two butyl radicals
[M-3(C₄H₉)]+ [C₂H₅OSn]+ Loss of three butyl radicals
[SnC₄H₉]+ [C₄H₉Sn]+ Butyltin cation

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of "Ethanol, 1-(tributylstannyl)-", direct analysis by GC-MS can be challenging. Derivatization is often employed to increase volatility and improve chromatographic performance. A common derivatization strategy for alcohols is silylation, for example, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) ether. sigmaaldrich.com

The retention time in the gas chromatogram provides a characteristic parameter for the derivatized analyte, while the mass spectrometer provides fragmentation patterns for identification. oup.com The retention index, a normalized measure of retention, can aid in the identification of the compound across different systems. capes.gov.br

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are particularly useful for monitoring reactions involving "Ethanol, 1-(tributylstannyl)-" by observing the appearance or disappearance of characteristic vibrational bands.

O-H Stretch: The hydroxyl group exhibits a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This band is a key indicator of the presence of the alcohol functionality.

C-O Stretch: The carbon-oxygen single bond stretch of the alcohol appears in the IR spectrum in the fingerprint region, generally between 1000 and 1260 cm⁻¹. libretexts.org

C-H Stretch: The stretching vibrations of the C-H bonds in the butyl and ethyl groups are observed in the 2850-3000 cm⁻¹ region. libretexts.org

Sn-C Stretch: The tin-carbon stretching vibrations in tributyltin compounds typically appear in the lower frequency region of the IR and Raman spectra, around 500-600 cm⁻¹. Raman spectroscopy is particularly useful for observing the symmetric Sn-C stretching mode. nih.gov

Table 4: Characteristic Vibrational Frequencies for Ethanol, 1-(tributylstannyl)-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretch 3200 - 3600 (broad)
C-H (sp³) Stretch 2850 - 2960
C-O Stretch 1000 - 1260

X-ray Crystallography of Stable Derivatives for Conformation and Bonding Analysis

extensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies reporting the use of X-ray crystallography for the conformational and bonding analysis of stable derivatives of Ethanol, 1-(tributylstannyl)-. While X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules, it appears that this method has not been applied to or reported for derivatives of this particular compound.

Transient Absorption Spectroscopy for Radical Kinetics

A thorough review of the scientific literature found no specific applications of transient absorption spectroscopy to study the radical kinetics of Ethanol, 1-(tributylstannyl)-. This technique is widely used to investigate the formation and decay of transient radical species in chemical reactions. However, there are no available data or research findings on its use to characterize the kinetics of radicals derived from Ethanol, 1-(tributylstannyl)-.

Theoretical and Computational Studies of Ethanol, 1 Tributylstannyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules and predict their reactivity. However, a detailed search of scientific databases and computational chemistry literature yielded no specific studies that have applied DFT calculations to "Ethanol, 1-(tributylstannyl)-".

Transition State Analysis of Stannyl-Mediated Reactions

There is no available research that provides a transition state analysis for reactions mediated by "Ethanol, 1-(tributylstannyl)-". Such studies are crucial for understanding the energy barriers and the geometry of the transition states in chemical reactions, thereby elucidating reaction mechanisms and rates.

Molecular Dynamics Simulations of Reaction Mechanisms

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and to simulate the progression of chemical reactions over time. At present, there are no published MD simulation studies that focus on the reaction mechanisms of "Ethanol, 1-(tributylstannyl)-".

Quantitative Structure-Reactivity Relationships (QSRR) in Organostannane Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) models are developed to correlate the structural properties of compounds with their chemical reactivity. While QSRR studies have been applied to various classes of chemical compounds, there is no specific research that establishes such relationships for a series of organostannanes that includes "Ethanol, 1-(tributylstannyl)-".

Orbital Interaction Analysis for Understanding Bonding and Stereocontrol

Orbital interaction analysis is a theoretical approach used to understand the nature of chemical bonds and the factors that control stereoselectivity in chemical reactions. A review of the literature indicates that no studies have been published that perform an orbital interaction analysis on "Ethanol, 1-(tributylstannyl)-" to explain its bonding characteristics or the stereochemical outcomes of its reactions.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes for 1-(tributylstannyl)ethanol

The significant biological activity and associated environmental concerns of tributyltin (TBT) compounds have spurred research into more sustainable and environmentally friendly synthetic methods. nih.govresearchgate.net The principles of green chemistry, which aim to minimize hazardous substances and waste, are central to this effort. chemistryjournals.net

Future research is focused on several key areas:

Use of Renewable Feedstocks and Solvents : A major goal is to replace petroleum-derived starting materials with renewable resources. chemistryjournals.net For instance, research into producing ethanol (B145695) from the fermentation of lignocellulosic waste for use in biofuel synthesis showcases a viable strategy for sourcing key reagents sustainably. rsc.org Similarly, exploring the use of greener solvents like water, ionic liquids, or supercritical fluids in the synthesis of organostannanes could drastically reduce the environmental impact of these processes. chemistryjournals.net

Biocatalysis : Leveraging natural catalysts, such as enzymes, offers a promising avenue for greener synthesis. chemistryjournals.net Enzymatic reactions are highly specific and operate under mild conditions, which can reduce energy consumption and the formation of byproducts. chemistryjournals.net The development of robust biocatalysts for continuous flow synthesis demonstrates the potential for industrial-scale green chemistry. rsc.org

Alternative Energy Sources : Techniques such as microwave-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netumontreal.ca

The "green synthesis" paradigm, which often utilizes plant extracts or microorganisms, provides a conceptual framework for developing novel, eco-friendly routes to complex molecules, including organometallic reagents. isca.mescispace.commdpi.com This approach emphasizes the use of non-toxic, benign reagents and environmentally compatible procedures. isca.menih.gov

Exploration of Novel Catalytic Transformations Mediated by Organotin Complexes

Organotin complexes are well-established as catalysts and reagents in a variety of chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling. uobabylon.edu.iq However, current research is expanding their catalytic applications far beyond these traditional roles. The unique properties of organotin compounds, including the lability of the tin-carbon bond, make them suitable for a wide range of transformations. acs.org

Emerging areas of exploration include:

New Coupling Reactions : While the Stille, Suzuki, and Sonogashira couplings are foundational, researchers are investigating new cross-coupling reactions catalyzed by organotin complexes to form novel carbon-carbon and carbon-heteroatom bonds. uobabylon.edu.iq

Oxidation Catalysis : Certain organotin(IV) carboxylate complexes have demonstrated significant catalytic activity in the oxidation of catechols to benzoquinones, mimicking the action of metalloenzymes like tyrosinase. preprints.org

Polymerization and Hydrosilylation : Organotin complexes also show catalytic potential in polymerization, hydrosilylation, and hydroselenation reactions. uobabylon.edu.iq

Lewis Acid Catalysis : The Lewis acidic nature of the tin(IV) center in some organotin compounds can be harnessed to catalyze reactions such as the synthesis of 1,2-disubstituted benzimidazoles. rsc.org

This research aims to develop new catalytic systems with enhanced activity and selectivity, opening up new synthetic pathways for complex organic molecules.

Catalytic TransformationType of Organotin ComplexApplication/Reaction
Cross-CouplingGeneric Organotin ReagentsStille, Suzuki, and Sonogashira reactions for C-C bond formation. uobabylon.edu.iq
OxidationCarboxylate Sn(IV) ComplexesOxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butyl-o-benzoquinone. preprints.org
Heterocycle SynthesisOrganotin(IV) CompoundsSynthesis of 1,2 disubstituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes. rsc.org
Redistribution ReactionsPlatinum(II) ComplexesHomogeneous catalysis of redistribution reactions (e.g., 2SnMe3R ⇌ SnMe4 + SnMe2R2). rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of organostannane chemistry into continuous flow and automated systems represents a significant leap forward in synthetic efficiency, safety, and scalability. nih.govnih.gov Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. umontreal.canih.gov

Key developments in this area include:

Multistep Synthesis : Flow platforms enable the coupling of multiple reaction steps without the need to isolate and purify intermediates. nih.govbeilstein-journals.org This "telescopic synthesis" approach streamlines complex synthetic sequences, saving time and resources. beilstein-journals.org

Automation and Optimization : Automated systems can perform hundreds of experiments in a short period, rapidly screening reaction conditions to find optimal parameters. rsc.org Stopped-flow synthesis, in particular, allows for the efficient creation of compound libraries with minimal reagent consumption. rsc.org

Process Safety and Scalability : By minimizing the volume of reactive material at any given time, flow reactors enhance the safety of handling potentially toxic or reactive organostannane intermediates. nih.gov This technology also bridges the gap between laboratory-scale discovery and industrial production. nih.gov

The combination of automation with machine learning algorithms can further accelerate the discovery and optimization process, creating a more efficient cycle of design, synthesis, testing, and analysis. rsc.org

Advancements in In Situ Spectroscopic Monitoring of Organostannane Reactions

Understanding the intricate mechanisms of organostannane reactions is crucial for optimizing existing processes and designing new ones. In situ spectroscopic monitoring provides a powerful tool for observing reactions in real-time, offering insights into reaction kinetics, identifying transient intermediates, and confirming reaction endpoints. spectroscopyonline.com

Several spectroscopic techniques are being advanced for this purpose:

NMR Spectroscopy : For organotin chemistry, ¹¹⁹Sn NMR is particularly valuable. It has been used to monitor the consumption of vinylstannane reagents and the formation of tin-containing byproducts in Stille reactions, providing direct evidence for proposed mechanistic pathways. datapdf.com

Infrared (IR) and Raman Spectroscopy : Mid-IR, near-infrared (NIR), and Raman spectroscopy are versatile techniques for monitoring changes in functional groups throughout a reaction, allowing for the tracking of reactants, products, and intermediates. spectroscopyonline.com

X-Ray Diffraction (XRD) : For solid-state or mechanochemical reactions involving organostannanes, in situ XRD monitoring using high-energy synchrotron radiation can track the evolution of crystalline phases in real-time. nih.gov

These in situ methods eliminate the need for offline sampling, which can be disruptive and may not capture the state of short-lived or unstable species. spectroscopyonline.com The data gathered from real-time monitoring is essential for developing robust and efficient chemical processes.

Spectroscopic TechniqueInformation ObtainedApplication Example
¹¹⁹Sn Nuclear Magnetic Resonance (NMR)Direct observation of tin species, reaction kinetics, mechanistic insights.Monitoring the consumption of a vinylstannane and formation of byproducts in a Stille coupling. datapdf.com
Mid-IR, Near-IR, RamanTracking changes in functional groups, identifying intermediates, reaction profiling.General real-time monitoring of organic reactions to determine endpoints and kinetics. spectroscopyonline.com
X-Ray Diffraction (XRD)Quantitative analysis of crystalline phases, monitoring solid-state reactions.In situ monitoring of mechanochemical reactions involving metal oxides and organic ligands. nih.gov

Computational Design of New Organostannyl Reagents with Enhanced Reactivity and Selectivity

The rational design of new reagents is shifting from empirical, trial-and-error approaches to a more predictive, computationally driven paradigm. Quantum chemical calculations are becoming indispensable tools for understanding and predicting the behavior of organometallic compounds, including organostannanes. researchgate.net

Computational chemistry offers several advantages for reagent design:

Mechanistic Elucidation : By calculating the energies of reactants, transition states, and products, researchers can map out detailed reaction pathways. This knowledge is crucial for understanding the origins of reactivity and selectivity. researchgate.net

Predictive Modeling : Computational models can predict the properties of hypothetical molecules before they are synthesized. For example, calculations can estimate the HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity. By designing reagents with a smaller ΔE, their reactivity can be enhanced. researchgate.net

Rational Design : This predictive power allows for the in silico design of new organostannyl reagents with tailored electronic and steric properties. The goal is to create reagents that are more reactive, more selective for a desired transformation, and potentially less toxic than existing compounds.

By integrating computational design with automated synthesis and high-throughput screening, researchers can accelerate the discovery of next-generation organostannyl reagents that are more efficient, selective, and sustainable.

Q & A

What are the standard synthetic routes for preparing 1-(tributylstannyl)ethanol, and what analytical techniques confirm its purity?

Level: Basic
Methodological Answer:
1-(Tributylstannyl)ethanol is typically synthesized via stannylation reactions. A common approach involves reacting tributyltin hydride with an appropriate ethanolic precursor under controlled conditions (e.g., radical initiation or transition metal catalysis). For example, radioiododestannylation methods using stannyl intermediates, as described in organotin chemistry, can be adapted for this compound . Post-synthesis, purity is confirmed using:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to identify structural integrity; <sup>119</sup>Sn NMR for tin coordination analysis.
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and detect impurities.
  • High-Performance Liquid Chromatography (HPLC): As outlined in pharmacopeial protocols for related organotin compounds, using UV detection at 220–254 nm .

What are the recommended storage conditions for 1-(tributylstannyl)ethanol to prevent decomposition?

Level: Basic
Methodological Answer:
Organotin compounds are sensitive to light, moisture, and oxygen. Recommendations include:

  • Storage: In amber glass vials under inert gas (argon/nitrogen) at –20°C.
  • Stability Testing: Periodic analysis via HPLC to monitor degradation (e.g., formation of tributyltin oxide or ethanol byproducts) .
  • Safety Protocols: Use gloveboxes for handling, as tributylstannyl derivatives are toxic and may act as endocrine disruptors .

How can researchers optimize reaction yields when using 1-(tributylstannyl)ethanol in Stille coupling reactions?

Level: Advanced
Methodological Answer:
Key variables to address low yields or side reactions:

  • Catalyst Selection: Palladium(0) catalysts (e.g., Pd(PPh3)4) often outperform Pd(II) in minimizing β-hydride elimination.
  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Additives: Include stoichiometric CsF or CuI to enhance transmetallation efficiency.
  • Kinetic Analysis: Monitor reaction progress via <sup>119</sup>Sn NMR to identify rate-limiting steps .
    Data Contradiction Resolution: Replicate experiments under strictly anhydrous conditions to resolve discrepancies in reported yields.

What advanced techniques are used to assess the environmental impact of 1-(tributylstannyl)ethanol degradation products?

Level: Advanced
Methodological Answer:
Tributyltin derivatives are persistent pollutants. To study their environmental fate:

  • Degradation Pathways: Simulate hydrolytic/oxidative conditions (e.g., UV irradiation in aqueous media) and analyze products via GC-MS or LC-QTOF.
  • Toxicity Profiling: Use in vitro assays (e.g., yeast estrogen screen) to detect endocrine disruption potential, as tributylstannyl compounds are linked to hormonal interference .
  • Ecotoxicological Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation in aquatic systems.

How can researchers resolve inconsistencies in reported spectroscopic data for 1-(tributylstannyl)ethanol?

Level: Advanced
Methodological Answer:
Contradictions in NMR or MS data may arise from solvent effects, impurities, or tin isotope splitting. Mitigation strategies:

  • Standardized Protocols: Use deuterated solvents (CDCl3) with consistent drying procedures.
  • Isotopic Purity: Verify the absence of <sup>117</sup>Sn/<sup>119</sup>Sn isotopic interferences in MS via high-resolution settings.
  • Collaborative Validation: Cross-reference data with independent labs using shared reference samples .

What precautions are critical when handling 1-(tributylstannyl)ethanol in bioorganic synthesis?

Level: Basic
Methodological Answer:

  • Exposure Control: Use fume hoods and impermeable gloves; avoid skin contact due to neurotoxic risks.
  • Waste Disposal: Quench residual tin with KF solution to form insoluble tin fluorides before disposal.
  • Emergency Protocols: Maintain chelating agents (e.g., dimercaprol) for accidental exposure .

How does the electronic nature of the tributylstannyl group influence the reactivity of 1-(tributylstannyl)ethanol in radical reactions?

Level: Advanced
Methodological Answer:
The tributylstannyl group acts as a radical stabilizer. Experimental approaches to study this:

  • Radical Clock Experiments: Compare reaction rates with non-stabilized analogs.
  • Computational Modeling: Density functional theory (DFT) to map transition states and electron distribution.
  • EPR Spectroscopy: Detect radical intermediates during chain-transfer reactions .

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